molecular formula C32H25F12N7P2Ru B1625680 Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) CAS No. 84537-86-0

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)

Cat. No. B1625680
CAS RN: 84537-86-0
M. Wt: 898.6 g/mol
InChI Key: QQMMCXKCYXQNNA-UHFFFAOYSA-N
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Description

Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium(II) is a complex that has been functionalized with gold nanoparticles to exhibit electrochemiluminescence activity . This complex has potential applications in bioanalysis .


Synthesis Analysis

The complex was synthesized using a simple one-pot method. The process involved the reduction of HAuCl4 with NaBH4 in the presence of the ruthenium complex . This resulted in ruthenium(II)-functionalized gold nanoparticles with electrochemiluminescence activity .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of this complex involves the reduction of HAuCl4 with NaBH4. This reaction takes place in the presence of the ruthenium complex .


Physical And Chemical Properties Analysis

The complex is an orange to brown powder or crystalline solid . It has a molecular weight of 859.56 .

Mechanism of Action

Target of Action

The primary target of Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Ru(bpy)2(phen-5-NH2)(PF6)2, are gold nanoparticles . The compound is functionalized onto these nanoparticles, which then exhibit electrochemiluminescence activity .

Mode of Action

Ru(bpy)2(phen-5-NH2)(PF6)2 interacts with its target, the gold nanoparticles, through a process known as functionalization . This involves the compound being synthesized onto the nanoparticles via a simple one-pot method, which involves the reduction of HAuCl4 with NaBH4 .

Biochemical Pathways

The biochemical pathway involved in the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the electrochemiluminescence pathway . This pathway is initiated by the functionalization of the compound onto the gold nanoparticles, which then exhibit electrochemiluminescence activity .

Pharmacokinetics

The compound is synthesized onto gold nanoparticles, suggesting that its bioavailability may be influenced by the properties of these nanoparticles .

Result of Action

The result of the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the production of functionalized gold nanoparticles with electrochemiluminescence activity . This activity is of great potential for application in bioanalysis .

Action Environment

The action of Ru(bpy)2(phen-5-NH2)(PF6)2 is influenced by the environment in which it is synthesized. The synthesis process involves the reduction of HAuCl4 with NaBH4, and the pH of the mixture is adjusted to 12 by NaOH . Therefore, the pH and the presence of reducing agents can influence the compound’s action, efficacy, and stability .

Safety and Hazards

The complex may cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it. If skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMMCXKCYXQNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25F12N7P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477241
Record name Ru(bpy)2(phen-5-NH2)(PF6)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

898.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)

CAS RN

84537-86-0
Record name Ru(bpy)2(phen-5-NH2)(PF6)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)
Reactant of Route 2
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)
Reactant of Route 3
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)
Reactant of Route 4
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)
Reactant of Route 5
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)
Reactant of Route 6
Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)

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